(R)-Cyclopentyl 2-amino-2-phenylacetate HCl
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Overview
Description
®-Cyclopentyl 2-amino-2-phenylacetate HCl is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopentyl 2-amino-2-phenylacetate HCl typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of transaminase-mediated synthesis, which offers an environmentally and economically attractive approach for producing enantiopure compounds . This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, allowing for high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-Cyclopentyl 2-amino-2-phenylacetate HCl often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
®-Cyclopentyl 2-amino-2-phenylacetate HCl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Cyclopentyl 2-amino-2-phenylacetate HCl include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
®-Cyclopentyl 2-amino-2-phenylacetate HCl has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of ®-Cyclopentyl 2-amino-2-phenylacetate HCl involves its interaction with specific molecular targets and pathways. This compound is known to act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors in the body, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-phenylacetate: A related compound with similar structural properties, often used in similar applications.
Phenylacetic acid: Another related compound, known for its use in the synthesis of various pharmaceuticals and fine chemicals.
Uniqueness
®-Cyclopentyl 2-amino-2-phenylacetate HCl is unique due to its specific chiral configuration and the presence of both cyclopentyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClNO2 |
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Molecular Weight |
255.74 g/mol |
IUPAC Name |
cyclopentyl (2R)-2-amino-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9,14H2;1H/t12-;/m1./s1 |
InChI Key |
GEOIPEUFKADSKU-UTONKHPSSA-N |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@@H](C2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCC(C1)OC(=O)C(C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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